3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-8-10-17(11-9-13)28-20-14(2)23-24(15(20)3)21(25)18-12-16-6-4-5-7-19(16)27-22(18)26/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXOKWCLSKEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
Procedure :
- Synthesis of 4-Sulfanyl-1,3-diketone :
- Pyrazole Ring Formation :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on diketone carbonyls, followed by cyclization and dehydration.
Alternative Sulfanyl Group Introduction
Thiol-Ene Click Chemistry :
- Substrate : 4-Chloro-3,5-dimethyl-1H-pyrazole.
- Reaction : React with 4-methylthiophenol/CuI/1,10-phenanthroline in DMSO (100°C, 24 h).
- Yield : 70% (HPLC purity >95%).
Coumarin-3-Carbonyl Chloride Preparation
Pechmann Condensation
Procedure :
Oxidation to Carboxylic Acid
KMnO₄ Oxidation :
Acyl Chloride Formation
Thionyl Chloride Treatment :
- Conditions : Reflux coumarin-3-carboxylic acid with SOCl₂ (2 h).
- Product : Coumarin-3-carbonyl chloride (used in situ).
Acylative Coupling of Pyrazole and Coumarin
Amide Bond Formation
Procedure :
- Reactants :
- Conditions : Stir at 0°C → RT (12 h).
- Workup : Quench with H₂O, extract with EtOAc, purify via silica chromatography.
- Yield : 68% (¹³C NMR: δ 160.2 ppm, C=O; HRMS: [M+H]⁺ = 447.12).
Alternative One-Pot Multicomponent Synthesis
Vilsmeier-Haack Assisted Cyclization
Procedure :
Structural Elucidation and Validation
Spectroscopic Data
Biological Activity and Computational Insights
Tyrosine Kinase Inhibition
Chemical Reactions Analysis
Types of Reactions
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the literature, focusing on substituent effects, physicochemical properties, and structural motifs.
Pyrazole Derivatives with Aryl Substituents
Example Compounds :
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ()
Key Findings :
- The target’s pyrazole core is fully unsaturated, unlike pyrazolines in , which may enhance aromatic stability and π-π stacking interactions.
- The 4-methylphenylsulfanyl group provides steric bulk and moderate electron donation, contrasting with halogenated aryl groups in analogs, which increase polarity and reactivity .
Sulfanyl-Linked Heterocycles
Example Compounds :
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) ()
Key Findings :
- The target’s sulfanyl group is directly attached to the pyrazole ring, while in , it connects heterocycles to amide chains. This difference may alter solubility and bioavailability.
- The coumarin unit likely increases rigidity and fluorescence compared to flexible propanamide chains in .
Agrochemical Pyrazole Analogs
Example Compounds :
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) ()
| Property | Target Compound | Fipronil |
|---|---|---|
| Pyrazole Substituents | Methyl, 4-methylphenylsulfanyl | Trifluoromethyl, sulfinyl, cyano |
| Bioactivity | Not reported (structural focus) | Insecticidal (GABA antagonist) |
| Electron Effects | Moderate donating/withdrawing | Strongly electron-withdrawing |
Key Findings :
- Fipronil’s trifluoromethyl and sulfinyl groups enhance electrophilicity, critical for pesticidal activity. The target’s methyl and sulfanyl groups suggest lower reactivity but higher lipophilicity .
Biological Activity
The compound 3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one is a member of the pyrazole and chromone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N2O2S2
- Molecular Weight : 400.55746 g/mol
- CAS Number : 81997907
The structure includes a pyrazole ring and a chromone moiety, which are known to contribute to various pharmacological properties.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds similar to This compound . For instance, a related compound demonstrated an IC50 value of 2.07 μM in antioxidant assays, indicating significant free radical scavenging ability .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. In vitro studies indicated that derivatives with similar structures inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The selectivity and potency of these compounds suggest they may serve as leads for further drug development.
Cytotoxicity Studies
Cytotoxicity assays performed on murine embryonic fibroblasts revealed that certain derivatives exhibited low toxicity up to concentrations of 30 μM . This is promising for therapeutic applications where safety profiles are critical.
The biological mechanisms underlying the activity of this compound may involve:
- Free Radical Scavenging : The presence of hydroxyl groups in the chromone structure contributes to its antioxidant capacity.
- Enzyme Interaction : Molecular docking studies have provided insights into how these compounds interact with active sites on target enzymes, enhancing our understanding of their inhibitory effects .
Study 1: Antioxidant Activity Assessment
In a study assessing various substituted chromen[4,3-c]pyrazol-4-ones, researchers found that specific modifications led to enhanced antioxidant activity. The most potent compound exhibited an IC50 value lower than that of Trolox, a standard antioxidant .
Study 2: Enzyme Inhibition Profile
A series of derivatives were tested for their inhibitory effects on AChE and BChE. Results indicated that some compounds achieved selective inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating cognitive disorders .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity (IC50 μM) | AChE Inhibition (IC50 μM) | Cytotoxicity (μM) |
|---|---|---|---|
| Compound A | 2.07 | 15 | >30 |
| Compound B | 2.25 | 10 | >30 |
| Compound C | 2.29 | 20 | >30 |
This table summarizes key findings from various studies on related compounds, highlighting their biological activities and safety profiles.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core followed by coupling with the chromenone moiety. Key steps include:
- Thioether formation: Reacting 3,5-dimethyl-4-mercaptopyrazole with 4-methylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Carbonyl coupling: Using carbodiimide-based coupling agents (e.g., DCC/DMAP) to attach the pyrazole-thioether intermediate to the chromenone scaffold .
- Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic agents) are critical for minimizing side products. Purity is monitored via TLC and NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. Chromenone’s lactone ring shows distinct C-O-C stretching (~1250 cm⁻¹) .
- NMR: ¹H NMR resolves methyl groups on pyrazole (δ 2.1–2.5 ppm) and chromenone’s aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) .
- X-ray diffraction (XRD): Single-crystal XRD (e.g., SHELXL) resolves bond lengths (e.g., C-S: ~1.78 Å) and dihedral angles between pyrazole and chromenone planes, confirming steric effects of substituents .
Advanced Research Questions
Q. How can advanced crystallographic refinement tools resolve structural ambiguities in this compound?
- Methodological Answer:
- SHELXL refinement: Use high-resolution (<1.0 Å) data to model disorder in the sulfanyl group or rotational flexibility of the 4-methylphenyl substituent. Anisotropic displacement parameters (ADPs) refine thermal motion .
- ORTEP visualization: Generate 3D ellipsoid plots to highlight steric hindrance between the pyrazole’s methyl groups and chromenone’s oxygen atoms, aiding in conformational analysis .
- Twinned data handling: For poorly diffracting crystals, apply twin law matrices (e.g., HKLF 5 format in SHELXL) to deconvolute overlapping reflections .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of substituents?
- Methodological Answer:
- Bioisosteric replacement: Compare activity of the 4-methylphenyl-sulfanyl group with analogs (e.g., 4-chlorophenyl or trifluoromethyl substitutions) in enzymatic assays (IC₅₀ measurements) .
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to assess how the chromenone’s lactone ring interacts with hydrophobic pockets in target proteins (e.g., kinases) .
- QSAR models: Train regression models using descriptors like logP (lipophilicity) and polar surface area (PSA) to predict bioavailability .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer:
- Metabolic stability assays: Perform liver microsome studies to identify rapid degradation (e.g., cytochrome P450 oxidation of the sulfanyl group) that reduces in vivo efficacy .
- Plasma protein binding (PPB): Use equilibrium dialysis to measure unbound fractions. High PPB (>90%) may explain reduced activity in vivo despite potent in vitro results .
- Dose-response recalibration: Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) derived from LC-MS/MS plasma profiling .
Q. What computational approaches predict reactivity and interaction mechanisms with biological targets?
- Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to study electron density distribution. Fukui indices identify nucleophilic sites (e.g., chromenone’s carbonyl oxygen) prone to electrophilic attack .
- Molecular dynamics (MD): Simulate binding to COX-2 or EGFR over 100 ns trajectories to analyze hydrogen bond stability (e.g., pyrazole’s NH with catalytic lysine) .
- ADMET prediction: Tools like SwissADME estimate blood-brain barrier permeability (e.g., low PSA <70 Ų favors CNS penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
